molecular formula C16H19NO5 B1201820 5-Acetyloxy-2-[[cyclohexyl(oxo)methyl]amino]benzoic acid

5-Acetyloxy-2-[[cyclohexyl(oxo)methyl]amino]benzoic acid

Cat. No. B1201820
M. Wt: 305.32 g/mol
InChI Key: PVYFLNBBMFUKCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-acetyloxy-2-[[cyclohexyl(oxo)methyl]amino]benzoic acid is an amidobenzoic acid.

Scientific Research Applications

  • Prodrug Development for Anti-inflammatory and Analgesic Effects : One study discusses water-soluble nitric-oxide-releasing acetylsalicylic acid (ASA) prodrugs. These prodrugs release ASA, which is known for its anti-inflammatory and analgesic effects. Such prodrugs are synthesized for improved solubility and reduced gastrointestinal toxicity, indicating potential clinical applications (Rolando et al., 2013).

  • Synthesis of Novel α-Ketoamide Derivatives : Another study describes the synthesis of novel α-ketoamide derivatives using a compound structurally related to 5-Acetyloxy-2-[[cyclohexyl(oxo)methyl]amino]benzoic acid. These derivatives are synthesized for potential applications in medicinal chemistry, highlighting the versatility of benzoic acid derivatives in drug development (El‐Faham et al., 2013).

  • Antimicrobial Activity : A study on substituted (4-oxo-3-phenyl-3,4-dihydro quinazolin-2-yl)methyl nitrite derivatives, which are structurally related to 5-Acetyloxy-2-[[cyclohexyl(oxo)methyl]amino]benzoic acid, demonstrates their potential in exhibiting antimicrobial activity. This indicates the role of such compounds in developing new antimicrobial agents (Chaitanya et al., 2017).

  • Analgesic and Antiplatelet Activity : Research into similar benzoic acid derivatives has shown potential in analgesic and antiplatelet activities. These compounds are synthesized and compared with acetylsalicylic acid, indicating their potential use as safer alternatives for pain and inflammation management (Caroline et al., 2019).

  • Hypoglycemic Activity in Benzoic Acid Derivatives : The study of hypoglycemic benzoic acid derivatives, including compounds structurally related to 5-Acetyloxy-2-[[cyclohexyl(oxo)methyl]amino]benzoic acid, has led to the development of new therapeutic agents like repaglinide, indicating the potential of these derivatives in managing diabetes (Grell et al., 1998).

properties

Product Name

5-Acetyloxy-2-[[cyclohexyl(oxo)methyl]amino]benzoic acid

Molecular Formula

C16H19NO5

Molecular Weight

305.32 g/mol

IUPAC Name

5-acetyloxy-2-(cyclohexanecarbonylamino)benzoic acid

InChI

InChI=1S/C16H19NO5/c1-10(18)22-12-7-8-14(13(9-12)16(20)21)17-15(19)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,17,19)(H,20,21)

InChI Key

PVYFLNBBMFUKCU-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC(=C(C=C1)NC(=O)C2CCCCC2)C(=O)O

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)NC(=O)C2CCCCC2)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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